molecular formula C4H9NO B1334176 (R)-3-Hydroxypyrrolidine CAS No. 2799-21-5

(R)-3-Hydroxypyrrolidine

Cat. No.: B1334176
CAS No.: 2799-21-5
M. Wt: 87.12 g/mol
InChI Key: JHHZLHWJQPUNKB-SCSAIBSYSA-N
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Description

®-3-Hydroxypyrrolidine is a chiral organic compound with the molecular formula C4H9NO It is a derivative of pyrrolidine, featuring a hydroxyl group (-OH) attached to the third carbon in the ring structure

Scientific Research Applications

®-3-Hydroxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and as a precursor to biologically active molecules.

    Medicine: ®-3-Hydroxypyrrolidine derivatives are investigated for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Hydroxypyrrolidine can be synthesized through several methods. One common approach involves the reduction of 3-pyrrolidinone using a chiral reducing agent to ensure the desired enantiomer is obtained. Another method includes the asymmetric hydrogenation of 3-pyrrolidinone in the presence of a chiral catalyst.

Industrial Production Methods: Industrial production of ®-3-Hydroxypyrrolidine typically involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Pyrrolidinone or 3-pyrrolidinecarboxaldehyde.

    Reduction: Various alkyl or aryl derivatives of pyrrolidine.

    Substitution: Halogenated pyrrolidines or other substituted derivatives.

Properties

IUPAC Name

(3R)-pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZLHWJQPUNKB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374748
Record name (R)-3-Hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-21-5
Record name (-)-3-Pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Pyrrolidinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-pyrrolidin-3-ol interact with bacterial quorum sensing systems?

A: Research suggests that (R)-pyrrolidin-3-ol primarily targets the AI-1-mediated quorum sensing system in bacteria like Escherichia coli by binding to SdiA proteins []. This binding disrupts the bacteria's ability to communicate and coordinate behavior, potentially offering an alternative to traditional antibiotics.

Q2: What are the potential synergistic or antagonistic effects of (R)-pyrrolidin-3-ol when combined with antibiotics?

A: Interestingly, studies show that (R)-pyrrolidin-3-ol can exhibit both synergistic and antagonistic effects depending on the co-administered antibiotic. While it shows additive effects with sulfamethoxazole and tetracycline, it demonstrates antagonism when combined with antibiotics that stimulate SdiA protein production []. This highlights the importance of understanding the specific interactions between (R)-pyrrolidin-3-ol and other drugs.

Q3: Beyond its biological activity, what other applications does (R)-pyrrolidin-3-ol have?

A: (R)-Pyrrolidin-3-ol is a versatile chiral building block in organic synthesis. For instance, it's a key component in synthesizing lead-free organic-inorganic hybrid semiconductors with promising nonlinear optical (NLO) properties []. These materials hold potential for applications in photonic devices and sensors.

Q4: Are there efficient and scalable methods for synthesizing (R)-pyrrolidin-3-ol?

A: Yes, recent developments have focused on developing sustainable and scalable synthetic routes for (R)-pyrrolidin-3-ol. One such method involves an enone-promoted decarboxylation of trans-4-hydroxy-l-proline using biomass-derived isophorone, a process shown to be more efficient in a continuous flow setting compared to traditional batch reactions []. This approach provides a greener alternative for accessing this valuable chiral building block.

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